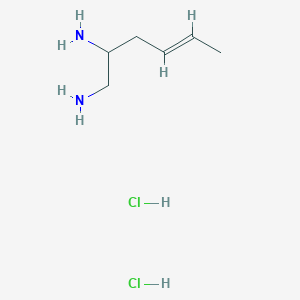

Hex-4-ene-1,2-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hex-4-ene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is characterized by the presence of a hexene backbone with two amine groups at the first and second positions, and it is commonly used in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hex-4-ene-1,2-diamine dihydrochloride can be synthesized through the reaction of hex-4-ene-1,2-diamine with hydrochloric acid. The reaction typically involves the following steps:

- Dissolution of hex-4-ene-1,2-diamine in an appropriate solvent such as ethanol or water.

- Gradual addition of hydrochloric acid to the solution while maintaining a controlled temperature.

- Precipitation of the dihydrochloride salt, which is then filtered and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale mixing of hex-4-ene-1,2-diamine with hydrochloric acid in industrial reactors.

- Continuous monitoring of reaction conditions such as temperature, pH, and concentration.

- Use of filtration and drying equipment to isolate and purify the dihydrochloride salt .

Analyse Des Réactions Chimiques

Types of Reactions: Hex-4-ene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

Hex-4-ene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of hex-4-ene-1,2-diamine dihydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity and function.

Pathways Involved: It can modulate biochemical pathways related to amine metabolism, signal transduction, and cellular regulation.

Comparaison Avec Des Composés Similaires

Hex-4-ene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:

Hexamethylene diamine: Similar in structure but lacks the double bond present in this compound.

N-(1-Naphthyl)ethylenediamine dihydrochloride: Contains a naphthyl group, making it structurally different but functionally similar in some reactions

Uniqueness: this compound is unique due to its specific structure, which includes a double bond and two amine groups, allowing it to participate in a variety of chemical reactions and making it versatile in different applications .

Activité Biologique

Hex-4-ene-1,2-diamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C6H14N2·2HCl, features a linear aliphatic chain with two amine groups. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Table 1: Antimicrobial Activity of Diamine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cyclohexane-1,2-diamine | Mycobacterium tuberculosis | 3.125 - 6.25 µM |

| This compound | Unknown | TBD |

Anticancer Activity

The potential anticancer activity of this compound is another area of interest. Compounds with similar amine functionalities have been studied for their ability to induce apoptosis in cancer cells. For instance, piperidine derivatives have shown significant cytotoxicity against various cancer cell lines.

Case Study: Piperidine Derivatives

A recent study evaluated piperidine derivatives and found that certain compounds exhibited better cytotoxicity than established chemotherapeutic agents. These findings suggest that this compound may also possess similar properties due to its structural characteristics.

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. The presence of amine groups allows for hydrogen bonding and electrostatic interactions, which may enhance its binding affinity to biological macromolecules.

Safety and Toxicity

Toxicity assessments are crucial when evaluating new compounds for therapeutic use. Preliminary studies on related diamines indicate low toxicity levels at effective concentrations. For example, certain cyclohexane derivatives showed negligible toxicity towards human red blood cells at concentrations much higher than their MIC values.

Table 2: Toxicity Assessment of Diamine Derivatives

| Compound | Test System | Toxicity Level |

|---|---|---|

| Cyclohexane-1,2-diamine | Human Red Blood Cells | Non-toxic up to 500 µg/mL |

| This compound | TBD | TBD |

Propriétés

IUPAC Name |

(E)-hex-4-ene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H/b3-2+;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBZJYFBGDVTOM-WTVBWJGASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.